![molecular formula C17H19N3O3 B5227554 N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5227554.png)
N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide, also known as A-967572, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. This compound is widely studied for its ability to target and inhibit the activity of a specific protein, which plays a crucial role in various physiological processes.
Wissenschaftliche Forschungsanwendungen
N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. It has been shown to inhibit the activity of a specific protein, which is overexpressed in many types of cancer and is involved in the regulation of inflammation and pain. This protein is also implicated in the development of neuropathic pain, making N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide a potential candidate for the treatment of this condition.
Wirkmechanismus
N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide is a selective inhibitor of a specific protein, which is a member of the mitogen-activated protein kinase (MAPK) family. This protein is involved in the regulation of various physiological processes, including cell proliferation, differentiation, and survival. N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide binds to the active site of this protein, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell growth and proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In vitro studies have shown that N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. It also induces apoptosis in these cells, leading to their death. In addition, N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide has been shown to reduce the production of inflammatory cytokines in vitro and in vivo, indicating its potential anti-inflammatory properties. Furthermore, it has been demonstrated to alleviate neuropathic pain in animal models, suggesting its potential use in the treatment of this condition.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide has several advantages for lab experiments, including its selectivity, potency, and specificity. It has been shown to selectively inhibit the activity of a specific protein without affecting other members of the MAPK family. It is also highly potent, with an IC50 value in the nanomolar range. Moreover, it exhibits specificity for cancer cells, making it a potential candidate for cancer therapy.
However, N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide also has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its bioavailability and efficacy in vivo. In addition, it may have off-target effects, leading to unwanted side effects. Therefore, further studies are needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide. One potential direction is to investigate its efficacy in vivo, particularly in animal models of cancer and inflammation. This will provide valuable information on its pharmacokinetics, bioavailability, and safety. Another direction is to explore its potential use in combination with other anticancer agents or anti-inflammatory drugs. This may enhance its efficacy and reduce the risk of drug resistance. Furthermore, studies are needed to determine its potential use in the treatment of other diseases, such as neuropathic pain and autoimmune disorders. Finally, further optimization of its structure may lead to the development of more potent and selective inhibitors with improved pharmacological properties.
Synthesemethoden
The synthesis of N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide involves a multi-step process that starts with the reaction of isonicotinic acid with 4-bromoaniline to produce 4-bromoisonicotinamide. This intermediate is then reacted with 3-(tert-butoxycarbonylamino)benzoic acid to yield N-(3-{[(3-tert-butoxycarbonylamino)phenyl]carbonyl}phenyl)isonicotinamide. Finally, the tert-butoxycarbonyl group is removed using trifluoroacetic acid to obtain the desired compound, N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide.
Eigenschaften
IUPAC Name |
N-[3-(3-methoxypropylcarbamoyl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-11-3-8-19-16(21)14-4-2-5-15(12-14)20-17(22)13-6-9-18-10-7-13/h2,4-7,9-10,12H,3,8,11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNOPVUDGKZMLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.